molecular formula C14H16N2O4S B2594387 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1421498-60-3

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2594387
CAS No.: 1421498-60-3
M. Wt: 308.35
InChI Key: ZOVWOFDOFBWYSM-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have shown efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, facilitating the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines. This method is notable for its low catalyst loadings and ability to operate at relatively low temperatures, highlighting its potential in the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Goldberg Amidation Catalysis

The compound Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This system demonstrates versatility across a range of functionalized (hetero)aryl chlorides and primary amides, including the challenging arylation of lactams and oxazolidinones, showcasing its utility in creating complex molecular architectures (De, Yin, & Ma, 2017).

Photoinitiated Oxidative Annulation

Research on photoinduced direct oxidative annulation of furan and thiophene derivatives without the need for transition metals and oxidants has provided access to highly functionalized polyheterocyclic compounds. This innovative approach leverages the excited-state intramolecular proton transfer (ESIPT) phenomenon, offering a new pathway for the synthesis of complex heterocyclic structures (Zhang et al., 2017).

Synthesis of Novel Derivatives for Pharmacological Evaluation

A study on the synthesis of novel 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds indicates potential in designing new molecules with antidepressant and antianxiety activities. This work exemplifies the application of furan derivatives in medicinal chemistry, contributing to the development of therapeutic agents (Kumar et al., 2017).

Solar Cell Performance Enhancement

The study of phenothiazine derivatives with furan as conjugated linkers in dye-sensitized solar cells (DSSCs) demonstrates the effect of conjugated linkers on device performance. The furan-linked derivative showed a notable improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of furan derivatives in enhancing the performance of renewable energy technologies (Kim et al., 2011).

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-11(12-4-1-7-20-12)5-6-15-13(18)14(19)16-9-10-3-2-8-21-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVWOFDOFBWYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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